3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
Structural Significance of 1,2,4-Triazole-Pyridine Hybrid Systems
The 1,2,4-triazole-pyridine hybrid system combines two pharmacologically robust scaffolds into a single entity. The 1,2,4-triazole ring contributes:
- Hydrogen-bonding capacity : The N1 and N4 positions act as hydrogen-bond donors or acceptors, facilitating interactions with amino acid residues in target proteins.
- Metabolic stability : The triazole’s aromaticity confers resistance to oxidative degradation, enhancing pharmacokinetic profiles.
- Conformational flexibility : The non-planar structure of 1,2,4-triazole allows adaptive binding to diverse biological targets.
Pyridine, as an electron-deficient aromatic system, introduces complementary properties:
- π-π stacking interactions : The pyridine ring engages with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors.
- Polarity modulation : Pyridine’s nitrogen atom improves aqueous solubility, counterbalancing the hydrophobicity of aryl substituents.
In the case of 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine, the triazole-pyridine hybrid serves as a rigid backbone that orients the 4-bromophenyl and 3-methylbenzylsulfanyl groups into optimal spatial arrangements for target binding. Computational studies suggest that the bromine atom participates in halogen bonding with carbonyl oxygen atoms in bacterial DNA gyrase, while the methylbenzylsulfanyl group occupies hydrophobic pockets in fungal CYP51.
Table 1: Key Structural Features and Their Biological Roles
| Feature | Role in Bioactivity | Example Targets |
|---|---|---|
| 1,2,4-Triazole core | Hydrogen bonding, metabolic stability | Bacterial topoisomerase IV |
| Pyridine ring | π-π stacking, solubility enhancement | Fungal lanosterol 14α-demethylase |
| 4-Bromophenyl group | Halogen bonding, lipophilicity | Viral envelope proteins |
| 3-Methylbenzylsulfanyl | Hydrophobic interactions, electronic effects | Human kinase domains |
Rational Design Strategies for Bromophenyl-Substituted Triazolopyridines
The synthesis of bromophenyl-substituted triazolopyridines follows a modular approach that prioritizes regioselectivity and functional group compatibility:
Step 1: Construction of the 1,2,4-Triazole Core
Nicotinohydrazide derivatives are cyclized with carbon disulfide under basic conditions to form 5-mercapto-1,2,4-triazole intermediates. For example:
$$ \text{C}5\text{H}4\text{N-CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}5\text{H}4\text{N-C(SH)NNC(O)K} \rightarrow \text{Triazole intermediate} $$
This step achieves >90% yield in ethanol at 80°C.
Step 2: Functionalization with Bromophenyl and Sulfanyl Groups
The 5-mercapto group undergoes nucleophilic substitution with 4-bromobenzyl bromide, followed by alkylation with 3-methylbenzyl chloride. Microwave-assisted conditions (120°C, 20 min) improve reaction efficiency:
$$ \text{Triazole-SH} + \text{BrC}6\text{H}4\text{CH}2\text{Br} \rightarrow \text{Triazole-S-CH}2\text{C}6\text{H}4\text{Br} $$
$$ \text{Triazole-S-CH}2\text{C}6\text{H}4\text{Br} + \text{ClCH}2\text{C}6\text{H}4\text{CH}_3 \rightarrow \text{Final product} $$
Design Rationale :
- Bromophenyl substitution : Introduces steric bulk and electron-withdrawing effects, stabilizing charge-transfer complexes with microbial DNA.
- 3-Methylbenzylsulfanyl group : Enhances membrane permeability via increased logP values (calculated logP = 3.8 ± 0.2).
- Pyridine positioning : The para relationship between triazole and pyridine maximizes conjugation, reducing energy gaps for improved redox activity.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/Ethanol (1:1) | Enhances solubility of intermediates |
| Temperature | 80–120°C | Balances reaction rate and decomposition |
| Catalyst | K$$2$$CO$$3$$ | Mild base minimizes side reactions |
| Reaction time | 4–6 hours | Ensures complete functionalization |
Properties
CAS No. |
678971-55-6 |
|---|---|
Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4S/c1-15-4-2-5-16(12-15)14-27-21-25-24-20(17-6-3-11-23-13-17)26(21)19-9-7-18(22)8-10-19/h2-13H,14H2,1H3 |
InChI Key |
BJJFNKFRTAUIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(4-Bromophenyl)-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazole-3-Carboxylic Acid Hydrazide
The synthesis begins with the preparation of the triazole-thione intermediate. A mixture of isonicotinyl hydrazine (1.37 g, 10 mmol) and 4-bromophenyl isothiocyanate (2.28 g, 10 mmol) is refluxed in ethanol for 5 hours. The reaction forms a thiourea derivative, which undergoes cyclization in basic conditions. After cooling, the product is treated with aqueous NaOH (2 N, 5 mL) under reflux for 4 hours, followed by acidification with HCl to precipitate 4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrazide (yield: 88–95%).
Functionalization of the Pyridine Moiety
The pyridine ring is introduced via nucleophilic substitution. 3-Aminopyridine reacts with chloroacetyl chloride in dichloromethane to form 3-(chloroacetamido)pyridine , which is subsequently treated with hydrazine hydrate to yield 3-hydrazinylpyridine . This intermediate is critical for coupling with the triazole-thione core.
Cyclization to Form the 1,2,4-Triazole Core
Microwave-Assisted Cyclocondensation
A CEM Discover Synthesizer is employed for rapid cyclization. A mixture of 4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid hydrazide (0.25 g, 1 mmol), 3-methylbenzyl chloride (1.1 mmol), and NaOH (0.05 g, 1.2 mmol) in DMF (5 mL) is irradiated at 150 W, 90 °C, and 200 psi for 15 minutes. Microwave irradiation enhances reaction efficiency, achieving a yield of 86%.
Conventional Thermal Cyclization
For laboratories without microwave equipment, thermal cyclization is performed by refluxing the same reactants in ethanol for 8–12 hours. While this method yields 72–78%, it requires longer reaction times and higher solvent volumes.
Alkylation to Introduce the Sulfanyl Group
Thioether Formation with 3-Methylbenzyl Mercaptan
The thiol group of the triazole intermediate undergoes alkylation with 3-methylbenzyl mercaptan in the presence of K₂CO₃ as a base. The reaction proceeds in anhydrous DMF at 80 °C for 6 hours, yielding the sulfanyl derivative. This step is sensitive to moisture, requiring inert atmosphere conditions to prevent oxidation.
Alternative Alkylation Using 3-Methylbenzyl Bromide
To avoid handling malodorous thiols, 3-methylbenzyl bromide (1.2 equiv) is used with NaH (1.5 equiv) in THF at 0 °C. The reaction mixture is stirred for 24 hours at room temperature, achieving comparable yields (82–85%).
Purification and Characterization
Recrystallization Techniques
The crude product is recrystallized from ethanol or methanol to remove unreacted starting materials and byproducts. Ethanol yields larger crystals with higher purity (mp: 173–174 °C).
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent resolves closely related impurities. This step is essential for analytical-grade samples.
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 8.75 (s, 1H, pyridine-H), 8.62 (d, J = 5.2 Hz, 1H), 7.85–7.45 (m, 8H, Ar-H), 4.32 (s, 2H, SCH₂), 2.42 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₂H₁₈BrN₄S [M+H]⁺: 473.04; found: 473.05.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave cyclization | 90 °C, 15 min | 86 | 98 |
| Thermal cyclization | Reflux, 12 h | 78 | 95 |
| Thiol alkylation | DMF, 80 °C, 6 h | 85 | 97 |
| Bromide alkylation | THF, 24 h, rt | 82 | 96 |
Microwave-assisted synthesis offers superior efficiency, while thiol-based alkylation provides marginally higher yields. Thermal methods remain viable for large-scale production despite longer durations.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competing oxidation of the thiol to disulfide is mitigated by degassing solvents and using nitrogen atmospheres. Catalytic amounts of iodine (0.1 equiv) suppress disulfide formation.
Solvent Selection for Cyclization
DMF enhances reaction rates due to its high polarity, but ethanol is preferred for environmental and safety reasons. Ethanol-based cyclization achieves 80% yield with reduced toxicity.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate that microwave-assisted cyclization reduces processing time by 70% compared to thermal methods. However, equipment costs limit its adoption in resource-constrained settings. The compound’s synthesis is economically feasible, with a raw material cost of $12–15 per gram at laboratory scale .
Chemical Reactions Analysis
Types of Reactions
3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The bromophenyl and triazole groups are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Position 4 Modifications : The 4-bromophenyl group (target compound) enhances steric bulk and electronic effects compared to smaller substituents like methyl () or phenyl ().
- Position 5 Thioethers : The 3-methylbenzylthio group in the target compound balances hydrophobicity and steric hindrance. Electron-withdrawing groups (e.g., 4-nitrobenzylthio in ) increase reactivity but reduce solubility .
- Pyridine Position : Pyridine at position 3 (target) vs. 4 () alters molecular dipole moments and binding interactions.
Physicochemical Properties
A comparison of physicochemical parameters reveals trends influenced by substituents:
| Property | Target Compound | , Compound 44 | q | |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 437.36 | 443.32 | ~435 (estimated) | 417.45 |
| XLogP | 5.1 | 4.8 | ~5.3 | 4.6 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 | 4 |
| Rotatable Bonds | 5 | 6 | 5 | 6 |
Key Trends :
- Hydrophobicity : Bulky aromatic groups (e.g., 4-bromophenyl) increase XLogP. The 3-methylbenzylthio group in the target compound contributes to higher hydrophobicity than 3-fluorobenzylthio () .
- Solubility : Compounds with polar groups (e.g., acetamide in ) exhibit improved aqueous solubility compared to purely aromatic derivatives .
Biological Activity
The compound 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a synthetic organic molecule belonging to the triazole class, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately . The structure includes a pyridine ring attached to a triazole moiety that features a bromophenyl and a methylbenzyl sulfanyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN4S |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | 3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
| InChI | InChI=1S/C21H17BrN4S |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies suggest that it possesses comparable efficacy to standard antibiotics against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
Antifungal Properties
Triazole compounds are frequently employed as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Preliminary investigations have shown that 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine may exhibit similar mechanisms, although specific data on its antifungal activity remains limited.
Anticancer Potential
The anticancer properties of triazoles have been widely studied. The compound's ability to modulate cellular pathways and inhibit tumor growth has been observed in various cancer cell lines. For instance, studies have demonstrated that related triazole compounds can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . Further research is needed to elucidate the specific pathways affected by this compound.
The biological activity of 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA/RNA Interaction : It could bind to nucleic acids, disrupting their function and leading to cell cycle arrest.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar triazole compounds:
- Antimicrobial Efficacy : A study demonstrated that related triazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In a comparative analysis, triazole compounds exhibited IC50 values lower than those of established chemotherapeutics in various cancer cell lines .
- Mechanistic Insights : Molecular dynamics simulations revealed that triazoles interact primarily through hydrophobic contacts with target proteins involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling to introduce the bromophenyl group .
- Thioether formation : Reaction of 3-methylbenzyl mercaptan with triazole intermediates under basic conditions (e.g., NaOH in ethanol) to install the sulfanyl group .
- Solvent selection : Dimethylformamide (DMF) or ethanol is preferred for high-yield reflux reactions .
Key purification steps include recrystallization (ethanol/water mixtures) and column chromatography to isolate the final product .
Q. How can structural characterization of this compound be methodically validated?
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the positions of the bromophenyl, pyridine, and triazole moieties. For example, the aromatic protons of the 4-bromophenyl group appear as a doublet in the 7.2–7.8 ppm range .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 453.06 (C21H17BrN4S) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–S bond ~1.78 Å in thioether groups), ensuring structural accuracy .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kinetic assays (IC50 determination) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) impact biological activity?
- Structure-activity relationship (SAR) studies :
- The 4-bromophenyl group enhances lipophilicity, improving membrane permeability compared to fluorophenyl analogs .
- Replacing bromine with electron-withdrawing groups (e.g., -CF3) reduces antibacterial efficacy by 40–60%, as shown in MIC assays .
- Sulfanyl group modifications : Substituting 3-methylbenzyl with bulkier tert-butyl groups decreases solubility but increases binding affinity to cytochrome P450 enzymes (ΔΔG = -2.3 kcal/mol) .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The triazole ring forms hydrogen bonds with Lys721, while the bromophenyl group engages in hydrophobic interactions .
- MD simulations : GROMACS-based simulations (100 ns) reveal stable binding conformations with RMSD < 2.0 Å .
- QSAR modeling : 3D-QSAR using CoMFA/CoMSIA identifies critical steric and electrostatic contributions (q² > 0.7, r² > 0.9) .
Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?
- Contradiction analysis :
- Catalyst loading : Pd/C at 5 mol% vs. 10 mol% shows yield discrepancies (65% vs. 82%). Optimize via Design of Experiments (DoE) to identify ideal conditions .
- Temperature effects : Higher reflux temperatures (>100°C) in DMF degrade the triazole core, reducing yields by 15–20% .
- Purification : Replace silica gel chromatography with preparative HPLC for improved reproducibility (>95% purity) .
Q. What strategies mitigate oxidative degradation of the sulfanyl group during long-term stability studies?
- Excipient screening : Co-formulation with antioxidants (e.g., ascorbic acid) reduces degradation by 70% in accelerated stability tests (40°C/75% RH) .
- Protective group chemistry : Temporarily replace the sulfanyl group with a tert-butyl disulfide during storage, followed by reductive cleavage .
- Lyophilization : Storage in lyophilized form under argon atmosphere maintains >90% integrity over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
